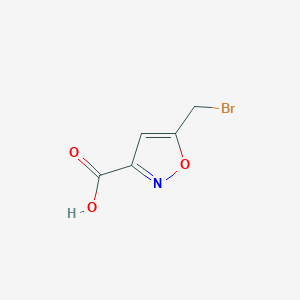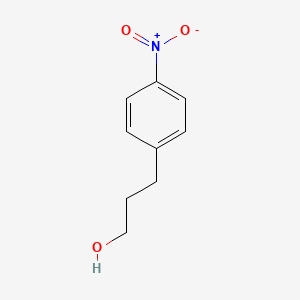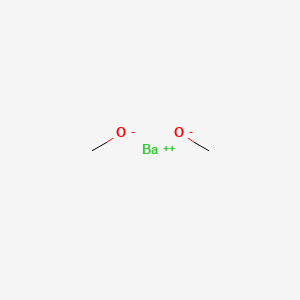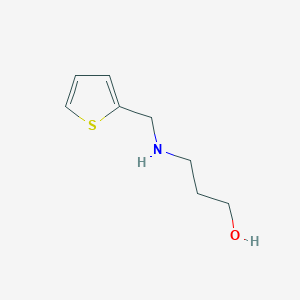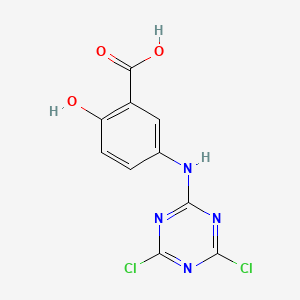
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid is a compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring substituted with dichloro groups and an amino group, which is further connected to a hydroxybenzoic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 2-amino-4-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction . The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method employs a multimode reactor, such as the Synthos 3000, which can deliver up to 1400 W of power . The use of microwave irradiation has been shown to significantly reduce reaction times and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions
Substitution Reactions: The chloride ions in the triazine ring can be replaced with other nucleophiles, such as morpholine, under basic conditions using sodium carbonate.
Oxidation and Reduction: The hydroxybenzoic acid moiety can undergo oxidation to form quinones or reduction to form hydroquinones under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with morpholine yield morpholine-substituted triazine derivatives .
Applications De Recherche Scientifique
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with amino groups in proteins, leading to the modification of protein function . This interaction is facilitated by the presence of the dichloro groups, which enhance the reactivity of the triazine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt
- (E)-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)
Uniqueness
What sets 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid apart from similar compounds is its specific combination of a triazine ring with a hydroxybenzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
68703-70-8 |
|---|---|
Formule moléculaire |
C10H6Cl2N4O3 |
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H6Cl2N4O3/c11-8-14-9(12)16-10(15-8)13-4-1-2-6(17)5(3-4)7(18)19/h1-3,17H,(H,18,19)(H,13,14,15,16) |
Clé InChI |
LVXHAVYCHRKMPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




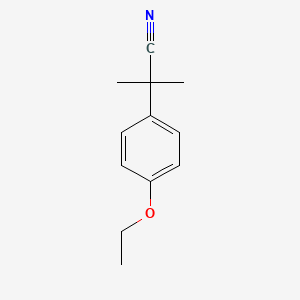




![7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1626596.png)
